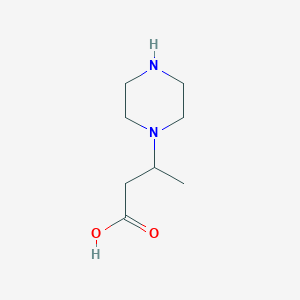

3-(Piperazin-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-piperazin-1-ylbutanoic acid |

InChI |

InChI=1S/C8H16N2O2/c1-7(6-8(11)12)10-4-2-9-3-5-10/h7,9H,2-6H2,1H3,(H,11,12) |

InChI Key |

SFJOFCLMHNKJGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperazin 1 Yl Butanoic Acid and Its Analogues

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of 3-(piperazin-1-yl)butanoic acid reveals several logical disconnections, providing a roadmap for its synthesis. guidechem.com The primary bond formations to consider are the C-N bond between the piperazine (B1678402) ring and the butanoic acid chain, and the amide bond if the synthesis proceeds through an acylation route.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N Bond): This disconnection suggests a nucleophilic substitution or addition reaction. This leads to two main synthetic strategies:

N-Alkylation: Piperazine (or a mono-protected derivative) acts as a nucleophile attacking a butanoic acid precursor with a leaving group at the 3-position (e.g., 3-halobutanoic acid or an ester thereof).

Michael Addition: Piperazine undergoes a conjugate addition to an α,β-unsaturated butanoic acid derivative, such as crotonic acid or its esters.

Disconnection B (Amide Bond): This approach involves the formation of an amide bond between piperazine and a butanoic acid derivative. This is typically followed by reduction of the amide to the corresponding amine. This strategy is less direct for the synthesis of the target acid but can be employed for related analogues.

Key Synthetic Routes and Mechanistic Considerations

Based on the retrosynthetic analysis, several key synthetic routes can be devised. The use of a protecting group on one of the piperazine nitrogens, most commonly the tert-butoxycarbonyl (Boc) group, is a crucial strategy to prevent undesired di-alkylation or di-acylation and to ensure the synthesis of the mono-substituted product. semanticscholar.orgresearchgate.net

Approaches Involving Carboxylic Acid Activation and Piperazine Acylation/Amidification

While less direct for the synthesis of the final acid, the acylation of piperazine is a fundamental reaction in the synthesis of many piperazine-containing compounds. semanticscholar.orgresearchgate.net This approach would involve reacting a suitably activated butanoic acid derivative with mono-protected piperazine.

The carboxylic acid can be activated using various reagents, such as thionyl chloride to form an acyl chloride, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). semanticscholar.org The resulting amide would then require reduction to the amine, followed by hydrolysis of the ester (if present) to yield the final carboxylic acid. Given the multi-step nature of this approach for the target molecule, it is generally less preferred than the N-alkylation or Michael addition routes.

N-Alkylation and N-Acylation Strategies on the Piperazine Ring

A more direct and commonly employed strategy involves the N-alkylation of a mono-protected piperazine with a suitable butanoic acid precursor. semanticscholar.orgresearchgate.net

Scheme 2: N-Alkylation of Mono-Boc-piperazine

In this route, mono-Boc-piperazine is reacted with an ethyl 3-halobutanoate (e.g., ethyl 3-bromobutanoate) in the presence of a base such as potassium carbonate or triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) or DMF. The reaction proceeds via an SN2 mechanism where the unprotected secondary amine of the piperazine acts as the nucleophile, displacing the halide. The final step involves the acidic hydrolysis of the Boc protecting group and the ester to yield this compound.

| Starting Material | Reagent | Product |

| Mono-Boc-piperazine | Ethyl 3-bromobutanoate | Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoate |

| Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoate | HCl or TFA | This compound |

N-acylation strategies can also be employed, particularly for the synthesis of amide analogues. For instance, reacting mono-Boc-piperazine with an acyl chloride like 3-chlorobutanoyl chloride would yield the corresponding amide.

Nucleophilic Addition Approaches to Butanoic Acid Precursors

The Michael addition (conjugate addition) of piperazine to an α,β-unsaturated carbonyl compound is an efficient method for forming the C-N bond at the β-position. nih.govnih.gov For the synthesis of this compound, this involves the reaction of mono-Boc-piperazine with crotonic acid or its esters (e.g., ethyl crotonate).

Scheme 3: Michael Addition of Mono-Boc-piperazine to Ethyl Crotonate

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and can be catalyzed by the presence of a base. The nucleophilic nitrogen of the piperazine attacks the β-carbon of the unsaturated ester, leading to the formation of an enolate intermediate, which is subsequently protonated to give the adduct. The use of mono-protected piperazine is crucial to avoid the formation of the di-adduct. Subsequent hydrolysis of the Boc and ester groups under acidic conditions affords the final product.

| Reactant 1 | Reactant 2 | Product |

| Mono-Boc-piperazine | Ethyl crotonate | Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoate |

| Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoate | Aqueous HCl | This compound |

Stereoselective Synthesis of Enantiomers of this compound

The synthesis of specific enantiomers of this compound requires a stereoselective approach, as the carbon at the 3-position of the butanoic acid chain is a chiral center. Chiral auxiliary-based methods are a powerful tool for achieving such stereocontrol. numberanalytics.comwikipedia.orgsigmaaldrich.com

Chiral Auxiliary Approaches

In a chiral auxiliary-based synthesis, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.orgsigmaaldrich.com For the synthesis of enantiomerically enriched this compound, a chiral auxiliary can be attached to the butanoic acid precursor.

One potential strategy involves the use of a chiral oxazolidinone auxiliary, such as those derived from amino acids.

Scheme 4: Hypothetical Chiral Auxiliary Approach

In this hypothetical route, a chiral oxazolidinone is first acylated with crotonyl chloride to form a chiral α,β-unsaturated imide. The conjugate addition of mono-Boc-piperazine to this imide would proceed with high diastereoselectivity, directed by the steric hindrance of the chiral auxiliary. The auxiliary would then be cleaved under mild conditions (e.g., using lithium hydroperoxide) to yield the enantiomerically enriched N-Boc protected this compound, which can then be deprotected to give the final product. The chiral auxiliary can often be recovered and reused.

| Step | Description |

| 1 | Acylation of a chiral oxazolidinone with crotonyl chloride. |

| 2 | Diastereoselective Michael addition of mono-Boc-piperazine. |

| 3 | Cleavage of the chiral auxiliary. |

| 4 | Deprotection of the Boc group. |

This method allows for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate enantiomer of the chiral auxiliary.

Asymmetric Catalysis

The generation of specific stereoisomers of this compound and its analogues is critical for their application in various scientific fields. Asymmetric catalysis offers a powerful tool to achieve high enantiomeric purity. While specific literature on the asymmetric catalytic synthesis of this compound is limited, principles from the synthesis of related chiral piperazines can be applied.

Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. youtube.com This approach avoids the use of potentially toxic and expensive transition metals. mdpi.com For piperazine systems, chiral catalysts like L-proline and its derivatives can facilitate key bond-forming reactions, such as aldol (B89426) or Mannich reactions, establishing chiral centers with high selectivity. youtube.comyoutube.com For instance, the reaction between an aldehyde, an amine, and a ketone in a three-component Mannich reaction can be catalyzed by proline to produce chiral products with excellent enantioselectivity. youtube.com

Transition-Metal Catalysis: Chiral transition-metal complexes are also employed for the asymmetric synthesis of piperazine derivatives. Photoredox catalysis using iridium-based complexes, such as [Ir(ppy)₂(dtbpy)]PF₆, has been utilized for the C-H functionalization of piperazines. mdpi.comorganic-chemistry.org This method can generate α-aminyl radicals that engage in stereoselective cyclization or coupling reactions to form functionalized piperazines. mdpi.comorganic-chemistry.org

Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a range of enantioselective transformations. nih.gov These catalysts can activate substrates towards nucleophilic attack, controlling the stereochemical outcome. In the context of synthesizing analogues, a chiral phosphoric acid could be used to catalyze the enantioselective addition of a nucleophile to an imine derived from a piperazine precursor, thereby establishing a stereocenter. The success of this approach often depends on a "matched" pairing, where the inherent selectivity of the reagent aligns with the induction from the chiral catalyst, leading to excellent enantiomeric excess. nih.gov

Enzymatic Synthesis Considerations

Enzymatic synthesis presents a highly selective and environmentally friendly alternative for producing chiral compounds. While specific enzymatic routes to this compound are not prominently documented, several enzymatic strategies are applicable for the synthesis of its chiral precursors or the resolution of racemic mixtures.

Kinetic Resolution: A common enzymatic approach involves the kinetic resolution of a racemic mixture. For example, a racemic ester precursor of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively catalyze the hydrolysis of one enantiomer, leaving the other enantiomer as an unreacted ester. This allows for the separation of the two enantiomers. Similarly, resolution of a racemic amine or alcohol precursor is a feasible strategy.

Asymmetric Synthesis: Enzymes can also be used for the asymmetric synthesis of a chiral molecule from a prochiral substrate. For instance, a transaminase could potentially catalyze the asymmetric amination of a keto-acid precursor to form the chiral amino acid portion of the target molecule. Alternatively, a reductase could be used for the asymmetric reduction of a ketone to a chiral alcohol, which could then be further elaborated into the desired product. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield.

Sustainable and Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and green methodologies that minimize waste, reduce energy consumption, and avoid hazardous substances.

Solvent-Free Reactions

Performing reactions without a solvent, or in a solventless system, offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. This approach can also lead to higher reaction rates and yields due to increased reactant concentration. In the synthesis of piperazine derivatives, reactions can be conducted by heating a mixture of the neat reactants, sometimes with a catalytic amount of an agent to facilitate the transformation. For example, the synthesis of certain 1-(2-hydroxyethyl)piperazine derivatives has been achieved by reacting substituted aromatic alcohols with epibromohydrin (B142927) at elevated temperatures without any solvent. nih.gov Similarly, some multicomponent reactions for synthesizing biologically interesting heterocycles can be performed under solvent-free conditions, often assisted by microwave irradiation. beilstein-journals.org

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in green chemistry for accelerating chemical reactions. nih.govmdpi.com By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of a wide variety of piperazine-containing compounds. nih.govmdpi.com For instance, the synthesis of monosubstituted piperazine derivatives can be significantly accelerated using microwave irradiation, yielding products in comparable purity to conventional methods but in a fraction of the time. nih.gov

The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for piperazine-related compounds.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of Imidazobenzothiazol-2(3H)-ones | Not specified | Shorter time | Not specified | nih.gov |

| Synthesis of Coumarin-Triazinyl Piperazines | 8-12 hours | 5-10 minutes | Increased yields | nih.gov |

| Multicomponent Heterocycle Synthesis | 6 hours | 20 minutes | Enhanced yield (>82%) | beilstein-journals.org |

This table is a representation of data found in the cited literature.

Ultrasonication in Synthesis

The use of ultrasound to promote chemical reactions, known as sonochemistry, is another effective green chemistry technique. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized high temperatures and pressures, which can enhance reaction rates and yields. nih.govmdpi.com Ultrasound-assisted synthesis has been employed to produce piperazine and piperidine (B6355638) derivatives efficiently. nih.govnih.gov For example, the synthesis of piperazine-1-carbodithioates from monosubstituted piperazines and N-phenylacetamides saw a significant improvement in yield (from 55-65% to 80-90%) and a drastic reduction in reaction time (from 12-18 hours to 30 minutes) when conducted under ultrasonic conditions compared to stirring at room temperature. nih.gov This method provides a rapid and efficient pathway for synthesizing diverse heterocyclic compounds under mild conditions. nih.govdoaj.org

Mechanochemical Approaches

Mechanochemistry involves using mechanical force—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. This solid-state approach is a cornerstone of green chemistry, as it can eliminate the need for bulk solvents, reduce energy consumption, and sometimes enable reactions that are difficult to achieve in solution. While specific examples for the mechanochemical synthesis of this compound are not widely reported, the methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles. The principles involve grinding solid reactants together, sometimes with a catalytic amount of a solid-phase reagent, in a ball mill or mortar and pestle. The mechanical energy breaks down crystal lattices and brings reactants into close contact, initiating the chemical transformation. This technique holds significant potential for the environmentally friendly synthesis of piperazine derivatives.

Utilization of Ionic Liquids in Synthesis

The application of ionic liquids (ILs) in the synthesis of this compound and its analogues represents a significant advancement in green chemistry and process optimization. Ionic liquids, which are salts with melting points below 100°C, offer a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency, making them attractive alternatives to volatile organic solvents. researchgate.net Research into their use as solvents and catalysts in the formation of piperazine-containing molecules and related carboxylic acids has demonstrated their potential to enhance reaction rates, improve yields, and facilitate catalyst recycling. gyanvihar.org

The synthesis of piperazine derivatives, in particular, has benefited from the use of ionic liquids. For instance, metal-based ionic liquids have been employed as efficient and reusable catalysts, demonstrating strong Lewis acidity that promotes the desired chemical transformations. gyanvihar.org Furthermore, the use of ionic liquids can be tailored to specific reaction needs. For example, Brönsted acidic dicationic ionic liquids based on a piperazine framework have been synthesized and utilized as catalysts in condensation reactions. researchgate.net

A notable advantage of employing ionic liquids is the potential for significant improvements in reaction efficiency. In a one-pot synthesis of an arylpiperazine derivative of an indolyl butyric acid, the use of the ionic liquid [C6min]Br as a solvent dramatically increased the yield from 16.0% to 75.1% while reducing the reaction time from 48 hours to just 1.5 hours. nih.gov This highlights the dual role of ionic liquids as both a reaction medium and a promoter of the chemical conversion.

The versatility of ionic liquids extends to their ability to be functionalized. Carboxyl-functionalized ionic liquids have been synthesized, presenting opportunities for creating task-specific solvents and reagents for the synthesis of complex molecules. rsc.org This approach allows for the incorporation of desired chemical properties directly into the solvent, potentially streamlining synthetic pathways.

The following table summarizes key findings from research on the use of ionic liquids in the synthesis of piperazine analogues and related compounds.

Table 1: Research Findings on Ionic Liquid Utilization in Synthesis

| Ionic Liquid Type | Application | Key Findings | Reference |

|---|---|---|---|

| Metal-based ILs | Catalysts for piperazine derivative synthesis | Enhanced reaction efficiency, sustainability, and reusability. gyanvihar.org | gyanvihar.org |

| Imidazolium, Pyridinium, Alkylammonium Salts | Solvents and catalysts for piperazine-based polyimide synthesis | Higher degrees of polymerization and thermal stability compared to conventional solvents. researchgate.net | researchgate.net |

| Brönsted acidic dicationic IL from piperazine | Catalyst for xanthene synthesis | High product yield, short reaction time, and catalyst reusability in solvent-free conditions. researchgate.net | researchgate.net |

| [C6min]Br | Solvent for one-pot synthesis of an arylpiperazine indolyl butyric acid derivative | Increased yield from 16.0% to 75.1% and reduced reaction time from 48 h to 1.5 h. nih.gov | nih.gov |

| 8-piperazinylcaffeine carboxylates | Synthesis of Active Pharmaceutical Ingredient (API)-ILs | Creation of third-generation ionic liquids with biological activity. nih.gov | nih.gov |

| Carboxyl-functionalized ILs | Synthesis of task-specific ionic liquids | Development of ILs with appended carboxylic acids for potential use in specialized synthetic applications. rsc.org | rsc.org |

The research into ionic liquid-supported synthesis of piperazine-containing compounds showcases a move towards more environmentally benign and efficient chemical manufacturing processes. nih.gov While direct synthesis of this compound using ionic liquids is not explicitly detailed in the reviewed literature, the successful application of these solvents and catalysts in the synthesis of structurally related analogues provides a strong foundation for future research in this specific area. The principles demonstrated in the synthesis of piperazine derivatives and functionalized carboxylic acids are directly applicable to the development of novel synthetic routes for this compound.

Chemical Reactivity and Derivatization Strategies of 3 Piperazin 1 Yl Butanoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in 3-(piperazin-1-yl)butanoic acid is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

Formation of Amides, Esters, and Anhydrides

The conversion of the carboxylic acid to amides, esters, and anhydrides is a fundamental strategy for modifying the properties of this compound.

Amide Formation: The synthesis of amides from carboxylic acids is a common transformation. In a study on a structurally similar compound, 4-(1H-indol-3-yl)butanoic acid, direct coupling with an excess of piperazine (B1678402) using N-bromosuccinimide and triphenylphosphine (B44618) was attempted. However, this led to undesired side products. A more successful approach involved the activation of the carboxylic acid, for example, by converting it to an ethyl carbonate mixed anhydride (B1165640) using ethyl chloroformate and triethylamine (B128534). Subsequent reaction with a protected piperazine, such as tert-butyl piperazine-1-carboxylate, yielded the desired N-acylated piperazine derivative in moderate yields. researchgate.netresearchgate.net This protecting group strategy is crucial to control the reactivity of the two piperazine nitrogens and prevent undesired side reactions. The protecting group can then be removed under acidic conditions. researchgate.net

Anhydride Formation: Acid anhydrides can be prepared from carboxylic acids, typically by reacting two equivalents of the carboxylic acid with a dehydrating agent. Symmetrical anhydrides can be formed by heating the carboxylic acid to remove a molecule of water, although this often requires high temperatures. libretexts.org Mixed anhydrides, as mentioned in the amide synthesis, can be formed by reacting the carboxylic acid with an acyl halide or chloroformate. researchgate.net

Reduction Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uklibretexts.org The reaction is typically carried out in a dry ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at room temperature, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk This reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol and cannot be isolated. chemguide.co.uklibretexts.org For instance, the reduction of butanoic acid with LiAlH₄ yields butan-1-ol. libretexts.org Therefore, the reduction of this compound with LiAlH₄ is expected to produce 3-(piperazin-1-yl)butan-1-ol.

In a related context, the reduction of an amide derivative, 3-(4-oxo-4-piperazin-1-ylbutyl)-1H-indole, has been successfully achieved using LiAlH₄ in THF under reflux, yielding the corresponding piperazine derivative. semanticscholar.org This demonstrates the utility of hydride reagents in reducing carbonyl functionalities within piperazine-containing structures.

Ester Hydrolysis and its Optimization

The hydrolysis of esters of this compound, which are key intermediates in its derivatization, can be catalyzed by either acid or base. libretexts.orgstudymind.co.uk

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.orgstudymind.co.uk The reaction is reversible and may not proceed to completion. libretexts.orgstudymind.co.uk

Base-Catalyzed Hydrolysis (Saponification): This reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible because the resulting carboxylate anion is resistant to nucleophilic attack. studymind.co.uk The products are the corresponding carboxylate salt and the alcohol. libretexts.orgstudymind.co.uk

The optimization of ester hydrolysis can be crucial, especially when dealing with complex molecules or protecting groups. In a study on a related piperazine derivative, the hydrolysis of a tert-butyl carbamate (B1207046) (Boc) protecting group, which is an ester of carbamic acid, was achieved successfully using a catalytic amount of hydrochloric acid in methanol (B129727). This provided the deprotected piperazine derivative in quantitative yield on a small scale and 50% yield on a multi-gram scale. researchgate.netresearchgate.net In contrast, both acidic and basic hydrolysis of an ethyl carbamate protecting group on a similar structure led to the formation of the initial carboxylic acid or its methyl ester, along with significant amounts of side products, indicating that the choice of ester and hydrolysis conditions is critical for selective transformations. researchgate.netsemanticscholar.org

Reactions at the Piperazine Nitrogen Atoms

The two secondary amine groups of the piperazine ring in this compound offer another avenue for chemical modification, allowing for the introduction of a wide variety of substituents.

N-Alkylation Reactions

N-alkylation of the piperazine ring is a common strategy to introduce alkyl groups. This can be achieved through nucleophilic substitution reactions with alkyl halides or through reductive amination. mdpi.com To achieve mono-alkylation, it is often necessary to use a protecting group on one of the nitrogen atoms. researchgate.net

In a study focused on a similar piperazine-containing scaffold, 4-(1H-indol-3-yl)butyl]piperazine was alkylated with various alkyl halides in acetonitrile (B52724) in the presence of a base like diisopropylethylamine (DIPEA) or potassium carbonate, affording the desired N-alkylated products in high yields. semanticscholar.org A similar strategy would be applicable to this compound, likely after protection of the carboxylic acid group as an ester to prevent interference.

Table 1: Examples of N-Alkylation of a Piperazine Derivative semanticscholar.org

| Alkylating Agent | Base | Product | Yield (%) |

|---|---|---|---|

| Ethyl 4-bromobutanoate | DIPEA | Ethyl 4-[4-(4-(1H-indol-3-yl)butyl)piperazin-1-yl]butanoate | 81 |

| Methyl 4-iodobutanoate | K₂CO₃ | Methyl 4-[4-(4-(1H-indol-3-yl)butyl)piperazin-1-yl]butanoate | 95 |

| 2-(2-Chloroethoxy)ethanol | K₂CO₃ | 2-(2-(4-(4-(1H-indol-3-yl)butyl)piperazin-1-yl)ethoxy)ethanol | 87 |

N-Acylation Reactions

N-acylation of the piperazine nitrogen atoms is another important derivatization strategy, leading to the formation of amides. This can be achieved by reacting the piperazine with acyl chlorides, acid anhydrides, or by coupling with a carboxylic acid using a suitable activating agent. mdpi.comresearchgate.netorganic-chemistry.org

As discussed in section 3.1.1, the synthesis of an amide derivative of 4-(1H-indol-3-yl)butanoic acid involved the reaction of a protected piperazine with an activated form of the carboxylic acid. researchgate.netresearchgate.net This reaction is a prime example of N-acylation. The use of a protecting group on one of the piperazine nitrogens is often essential to direct the acylation to the desired nitrogen and to prevent di-acylation.

In a different study, piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone was coupled with various aromatic acid chlorides in the presence of triethylamine to yield a series of N-acylated piperazine derivatives. researchgate.net This highlights the general applicability of using acyl chlorides for the N-acylation of piperazine-containing compounds.

Table 2: Examples of N-Acylation of a Piperazine Derivative researchgate.net

| Acyl Chloride | Product | Yield (%) |

|---|---|---|

| 2-Nitrobenzoyl chloride | (4-(2-Nitrobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | 75 |

| 4-Chlorobenzoyl chloride | (4-(4-Chlorobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | 82 |

| 2-Chloronicotinoyl chloride | (4-(2-Chloronicotinoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | 78 |

Functionalization of the Butanoic Acid Backbone

The butanoic acid portion of this compound offers additional sites for chemical modification, namely the alpha-carbon and the chiral beta-carbon. Functionalization at these positions can significantly impact the molecule's biological activity and stereochemical properties.

Functionalization of the α-carbon of carboxylic acids typically proceeds through the formation of an enolate or its synthetic equivalent. In the case of this compound, the presence of the basic piperazine nitrogen could potentially complicate direct deprotonation at the α-position. However, strategies to circumvent this issue are available. Protection of the piperazine nitrogens, for instance with a Boc group, would allow for standard α-functionalization protocols to be employed.

Once the enolate is generated, it can react with a variety of electrophiles. Alkylation with alkyl halides can introduce new carbon substituents, while reaction with aldehydes or ketones in an aldol-type reaction can lead to the formation of β-hydroxy acid derivatives. Halogenation at the α-position, for example using N-bromosuccinimide, can provide a handle for further transformations such as nucleophilic substitution or cross-coupling reactions.

The β-carbon of this compound is a stereocenter, and its functionalization presents both challenges and opportunities for controlling the molecule's three-dimensional structure. Direct functionalization of this unactivated sp³-hybridized carbon is difficult. However, indirect methods can be employed.

One potential strategy involves an elimination-addition sequence. Dehydration of a corresponding β-hydroxy derivative (which could be accessed through other synthetic routes) would yield an α,β-unsaturated acid. Subsequent conjugate addition of a nucleophile could then introduce a new substituent at the β-position. The stereochemical outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Alternatively, if a suitable leaving group is present at the β-position, nucleophilic substitution could occur. The stereochemistry of this reaction would be expected to proceed with inversion of configuration (S_N2 mechanism). The proximity of the piperazine nitrogen could also influence the reactivity of the β-carbon, potentially through neighboring group participation, which could lead to retention of stereochemistry.

Multi-Component Reactions (MCRs) Incorporating this compound Framework

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, makes it an ideal candidate for participation in certain MCRs.

The Ugi four-component reaction is a prominent example. In a classical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like product. This compound could theoretically serve as both the amine and the carboxylic acid component in a modified Ugi reaction, potentially leading to the formation of macrocyclic structures or complex piperazine-containing peptides. More commonly, it would act as the carboxylic acid component, with the secondary piperazine nitrogen serving as the amine component in a split-Ugi reaction, which is suitable for bis-secondary diamines like piperazine. nih.gov This approach allows for the desymmetrization of the piperazine core in a single step. nih.gov

The Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, is another MCR where this compound could be utilized as the carboxylic acid component. This would lead to the formation of α-acyloxy carboxamides, further diversifying the range of accessible derivatives.

The ability to incorporate the this compound framework into complex scaffolds through MCRs highlights its utility as a versatile building block in diversity-oriented synthesis and drug discovery. Research has shown the successful use of piperazine in split-Ugi reactions to generate libraries of dopamine (B1211576) receptor ligands. nih.gov

Role As a Chemical Scaffold and Building Block in Complex Organic Synthesis

Design and Synthesis of Piperazine-Containing Macrocycles

The incorporation of the piperazine (B1678402) moiety into macrocyclic structures is a common strategy for creating sophisticated ligands for metal ions, which have found applications in diverse fields such as magnetic resonance imaging (MRI) contrast agents and catalysis. nih.govnih.gov The synthesis of these macrocycles typically involves the cyclization of a piperazine-containing precursor with a suitable di-electrophilic reagent.

A prevalent method for constructing piperazine-containing macrocycles is a one-pot cyclization and imine formation, followed by a reduction step. nih.gov For example, the reaction between a dialdehyde, such as pyridine-2,6-dicarbaldehyde, and a diamine-containing piperazine derivative in the presence of a metal ion template can lead to the formation of a macrocyclic Schiff base. This intermediate is then subsequently reduced to yield the final saturated macrocycle. nih.gov

Examples of Piperazine-Containing Macrocycles

| Macrocycle Name | Key Precursors | General Synthetic Approach | Reference |

|---|---|---|---|

| 30-anePy2N10Pip2 | Pyridine-2,6-dicarbaldehyde, 1,4-bis(2-aminoethyl)piperazine | Metal-templated cyclocondensation followed by reduction | nih.gov |

| 17-anePyN5Pip | Not specified in provided abstract | Not specified in provided abstract | nih.gov |

Although no macrocycles specifically derived from 3-(Piperazin-1-yl)butanoic acid have been reported in the literature, its structure lends itself to the synthesis of macrocyclic lactams or lactones. The carboxylic acid functional group could be activated and subsequently reacted with a long-chain diamine or diol to form the macrocyclic ring. The secondary nitrogen of the piperazine ring could be protected during this sequence and deprotected in a later step to allow for further functionalization.

A related area of research involves the synthesis of macrocyclic butanoic acid conjugates. For instance, butanoic acid has been successfully conjugated to β-cyclodextrin to create a delivery system with colon-specific release properties. nih.govnih.gov This highlights the utility of the butanoic acid moiety in the formation of macrocyclic structures, a principle that could be extended to this compound.

Integration into Polyheterocyclic Systems

The piperazine scaffold serves as a fundamental component in the design and synthesis of polyheterocyclic systems, which are frequently developed as novel therapeutic agents. nih.goveurekaselect.comjocpr.com The capacity for substitution at the two nitrogen atoms of the piperazine ring enables the connection of various heterocyclic moieties, leading to the creation of complex and structurally diverse molecules. rsc.org

For example, piperazine derivatives have been instrumental in the synthesis of potent MEK inhibitors for cancer therapy and CCR5 antagonists for the treatment of HIV. nih.gov The construction of these intricate molecules often involves the coupling of the piperazine core with a variety of heterocyclic building blocks through chemical reactions such as nucleophilic substitution or amide bond formation. nih.gov

A pertinent example is the synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines, which starts from 4-(1H-indol-3-yl)butanoic acid. researchgate.netsemanticscholar.org In this synthetic route, the butanoic acid is first reduced to the corresponding alcohol, which is then utilized to alkylate a protected piperazine derivative. The protecting group is subsequently removed, and the newly freed piperazine nitrogen can be further functionalized. A similar synthetic strategy could be readily applied to this compound to generate a wide range of novel polyheterocyclic systems.

Application in Combinatorial Chemistry Libraries for Scaffold Diversity

Combinatorial chemistry has emerged as a powerful engine for drug discovery, and the piperazine scaffold is highly esteemed for its utility in generating large and diverse chemical libraries. nih.govmdpi.comnih.gov The rigid core of the piperazine ring, combined with its multiple points for diversification, allows for the systematic creation of a vast number of compounds with a wide spectrum of physicochemical properties. jocpr.com

A prominent illustration of this is the use of the piperazine-2-carboxylic acid scaffold to generate a library of 15,000 discrete compounds. 5z.com In this solid-phase synthesis, the two nitrogen atoms and the carboxylic acid of the piperazine-2-carboxylic acid scaffold were systematically functionalized with a diverse set of building blocks, resulting in a highly varied chemical library.

Representative Reagents for a Piperazine-2-Carboxamide Library

| Reagent Class | Examples of Reagent Types |

|---|---|

| Amides and Carbamates | A variety of acylating and carbamoylating agents |

| Sulfonamides and Ureas | A diverse selection of sulfonyl chlorides and isocyanates |

While there are no specific reports of this compound being used in a combinatorial library, its structure is eminently suitable for such an application. The secondary amine, the tertiary amine (following initial functionalization), and the carboxylic acid could all serve as points for chemical diversification. A library based on this scaffold would present a different substitution pattern compared to the well-explored piperazine-2-carboxylic acid scaffold, potentially leading to the discovery of novel bioactive compounds with unique properties.

Precursor for Advanced Organic Materials Synthesis

The inherent properties of the piperazine ring and the reactivity of the carboxylic acid group make this compound a promising precursor for the synthesis of advanced organic materials. For example, piperazine and its carboxylic acid derivatives have been employed to functionalize mesoporous silica (B1680970) nanorods for drug delivery applications. nih.gov In this research, the piperazine derivatives were grafted onto the surface of the silica, and the carboxylic acid groups were shown to enhance the loading capacity of the anticancer drug gemcitabine. nih.gov

The use of this compound could provide a means to introduce both a basic piperazine moiety and a reactive carboxylic acid group onto the surface of various materials. This could be advantageous for creating materials with tailored surface properties for applications in catalysis, separation science, or chemical sensing.

Furthermore, the burgeoning field of metal-organic frameworks (MOFs) frequently utilizes nitrogen-containing heterocycles and carboxylic acids as the organic linkers to construct porous, crystalline structures. rsc.org Although no MOFs based on this compound have been reported to date, its bifunctional nature makes it a plausible candidate for the design of new MOFs with potentially unique structural and functional properties.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial overview of the proton and carbon frameworks of 3-(Piperazin-1-yl)butanoic acid. However, to assemble the complete molecular picture and resolve complex overlapping signals, a suite of two-dimensional (2D) NMR experiments is indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is pivotal for identifying spin-spin coupling between protons, typically over two to three bonds. youtube.com For this compound, COSY spectra would reveal correlations between adjacent protons, for instance, between the methine proton at the 3-position and the methyl protons at the 4-position of the butanoic acid chain, as well as among the protons within the piperazine (B1678402) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of carbon signals based on their attached protons. For example, the proton signal corresponding to the CH group in the butanoic acid moiety would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. youtube.com This is crucial for piecing together the molecular fragments identified by COSY and HSQC. For instance, HMBC would show correlations between the protons on the piperazine ring and the carbons of the butanoic acid chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly bonded. It is particularly valuable for determining stereochemistry and conformational preferences in solution. For this compound, NOESY could help to elucidate the preferred conformation of the piperazine ring and its orientation relative to the butanoic acid substituent.

The combined interpretation of these 1D and 2D NMR datasets allows for a detailed and confident assignment of all proton and carbon signals, confirming the connectivity and providing insights into the stereochemistry of this compound.

| NMR Technique | Information Gained | Application to this compound |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Identifies signals for protons on the piperazine ring, butanoic acid chain (CH, CH₂), and methyl group. |

| ¹³C NMR | Provides information on the chemical environment and number of different types of carbons. | Identifies signals for carbons in the piperazine ring and butanoic acid chain (carboxyl, CH, CH₂, CH₃). |

| COSY | Identifies proton-proton (¹H-¹H) spin coupling networks. | Confirms connectivity within the butanoic acid chain and within the piperazine ring. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). | Assigns specific carbon signals to their corresponding proton signals. |

| HMBC | Shows longer-range proton-carbon (²JCH, ³JCH) correlations. | Establishes the connection between the piperazine ring and the butanoic acid chain. |

| NOESY | Identifies protons that are close in space (through-space interactions). | Provides information on the 3D structure and preferred conformation of the molecule. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically by protonation or deprotonation, leading to the formation of intact molecular ions with minimal fragmentation. nih.gov This allows for the precise determination of the molecular weight of the compound. High-resolution ESI-MS can provide the elemental composition of the molecular ion, further confirming the chemical formula. nih.gov The technique is highly sensitive, requiring only small amounts of sample. ethz.ch

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) with Derivatization

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, and when coupled with imaging (MSI), it can map the spatial distribution of analytes within a sample. nih.gov For small molecules that may not ionize efficiently on their own, chemical derivatization can be employed to enhance their detection. nih.gov This involves reacting the analyte with a derivatizing agent to introduce a charged or easily ionizable tag. nih.gov While not a primary method for the initial structural elucidation of a pure compound, MALDI-MSI with derivatization could be a powerful tool in more complex studies, for example, to visualize the distribution of this compound or its metabolites in biological tissues. nih.gov

| MS Technique | Principle | Information Provided for this compound |

| ESI-MS | Soft ionization from solution, forming intact molecular ions. nih.gov | Precise molecular weight and elemental composition (with high resolution). |

| MALDI-MSI | Laser-induced desorption/ionization from a solid matrix, allowing spatial analysis. nih.gov | Spatial distribution in a sample (e.g., tissue), often requiring derivatization for small molecules. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint." docbrown.info

For this compound, IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

Carboxylic acid: A broad O-H stretching band and a strong C=O stretching band. docbrown.info

Piperazine ring: N-H stretching and bending vibrations, as well as C-N stretching vibrations.

Alkyl chain: C-H stretching and bending vibrations.

| Functional Group | Expected IR Absorption (cm⁻¹) (Approximate) | Expected Raman Shift (cm⁻¹) (Approximate) |

| Carboxylic Acid O-H | 3300-2500 (broad) | Weak or not observed |

| Carboxylic Acid C=O | 1760-1690 (strong) | 1760-1690 (weak) |

| Piperazine N-H | 3500-3300 (medium, sharp) | 3500-3300 (medium) |

| Alkyl C-H | 2960-2850 (strong) | 2960-2850 (strong) |

| C-N Stretch | 1250-1020 (medium) | 1250-1020 (medium) |

Advanced Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

The stereochemistry of this compound, which contains a chiral center at the C3 position of the butanoic acid chain, is a critical factor in its biological activity and pharmacological profile. Consequently, the separation and quantification of its enantiomers are essential for research, development, and quality control. Advanced chromatographic techniques are indispensable for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds. For molecules like this compound, which possess both an amino group and a carboxylic acid group, derivatization is a powerful strategy to facilitate separation and detection. nih.gov The separation can be approached in two primary ways: the indirect method, which involves derivatization to form diastereomers, and the direct method, using a chiral stationary phase (CSP). nih.govchiralpedia.comyoutube.com

The indirect approach involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. youtube.com Since diastereomers have different physical and chemical properties, they can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. nih.govyoutube.com The primary amino group within the piperazine ring and the secondary amine are the main sites for derivatization. nih.gov

Several CDAs are available for targeting amino groups. nih.govcreative-proteomics.com Key examples include:

Marfey's Reagent (FDAA, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide): Widely used for determining the stereochemistry of amino acids, FDAA reacts with the amino group to yield diastereomeric derivatives that can be separated by reversed-phase HPLC. nih.gov It is known for high enantioselectivity. nih.gov

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce highly fluorescent derivatives, significantly enhancing detection sensitivity. creative-proteomics.comnih.govnih.govshimadzu.com The derivatization of piperazine with dansyl chloride has been successfully used for its quantification in various samples. nih.govnih.gov

o-Phthalaldehyde (OPA): In the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), OPA reacts with primary amino acids to form fluorescent isoindole derivatives. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): AQC is a pre-column derivatization reagent that reacts with both primary and secondary amines to form highly stable, fluorescent adducts, making it suitable for sensitive analysis. creative-proteomics.com

The direct separation method utilizes a chiral stationary phase (CSP). nih.govyoutube.com These columns contain a chiral selector immobilized on the support material (e.g., silica). youtube.comcsfarmacie.cz Enantiomers interact with the CSP to form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are among the most versatile and widely used for separating a broad range of chiral compounds, including piperazine derivatives. nih.govjocpr.comnih.govmdpi.com For instance, a Chiralpak IC column has demonstrated good separation for piperazine and related active pharmaceutical ingredients (APIs). jocpr.com

| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group | Detection Method | Key Characteristics |

|---|---|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA / Marfey's Reagent | Primary/Secondary Amines | UV | Offers high enantioselectivity for amino acid stereochemistry assignment. nih.gov |

| Dansyl Chloride | DNS-Cl | Primary/Secondary Amines | Fluorescence, UV | Forms highly fluorescent and stable derivatives, enhancing sensitivity. creative-proteomics.comnih.gov |

| o-Phthalaldehyde (with chiral thiol) | OPA | Primary Amines | Fluorescence | Reacts with a chiral thiol (e.g., IBLC) to form highly fluorescent diastereomers. researchgate.net |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary/Secondary Amines | Fluorescence, UV | Derivatives are very stable; suitable for analyzing protein hydrolysates. creative-proteomics.com |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amines | UV/MS | Provides excellent separation for specific stereoisomers where other CDAs may fail. nih.gov |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is another powerful technique for enantioselective analysis, valued for its high resolution. nih.gov The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach in chiral GC. uni-muenchen.deresearchgate.net However, for polar, non-volatile compounds like this compound, derivatization is a mandatory prerequisite to increase volatility and improve chromatographic behavior. lmaleidykla.ltnist.gov

The carboxylic acid and the amine functionalities must be converted into less polar, more volatile groups. lmaleidykla.lt A common strategy is silylation, which targets both hydroxyl and carboxylic acid groups. lmaleidykla.lt Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. lmaleidykla.lt The derivatization of the piperazine moiety can also be performed to ensure sufficient volatility for GC analysis. researchgate.netnih.gov

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral selector. nih.gov Several types of CSPs are used in gas chromatography:

Cyclodextrin Derivatives: These are the most widely used CSPs in GC. nih.govuni-muenchen.de Modified cyclodextrins, such as those substituted with alkyl or silyl (B83357) groups, are immobilized onto a polysiloxane backbone. Their toroidal shape allows them to form inclusion complexes with one enantiomer more favorably than the other, leading to separation. uni-muenchen.de

Chiral Polysiloxanes: These phases, often referred to as "Chirasil" phases, incorporate chiral selectors, such as L-valine-tert-butylamide, directly into the polysiloxane polymer. nih.govuni-muenchen.de This integration provides high thermal stability, which is crucial for GC applications. uni-muenchen.de

The selection of the appropriate CSP and temperature program is critical for achieving baseline separation of the derivatized enantiomers. researchgate.net The development of highly enantioselective CSPs has been essential for advancing research in areas requiring the determination of enantiomeric ratios. nih.govuni-muenchen.de

| CSP Type | Common Selector | Separation Principle | Typical Applications |

|---|---|---|---|

| Cyclodextrin Derivatives | Permethylated or acylated β- or γ-cyclodextrin | Inclusion complexation; shape selectivity. uni-muenchen.de | Broad range of chiral compounds including flavors, fragrances, and environmental contaminants. researchgate.net |

| Chiral Polysiloxanes | L-valine-tert-butylamide coupled to polysiloxane (e.g., Chirasil-Val) | Hydrogen bonding, dipole-dipole interactions. nih.govuni-muenchen.de | Amino acid derivatives and other nitrogen-containing compounds. uni-muenchen.de |

| Metal Complexation | Transition metals (e.g., Mn, Ni, Cu) with chiral ligands | Formation of transient diastereomeric metal complexes. nih.gov | Olefins, ethers, ketones, and other compounds capable of coordinating with metals. |

Derivatization Strategies for Enhanced Spectroscopic and Chromatographic Detection

Beyond enabling chiral separation, derivatization is a crucial strategy for enhancing the detectability of this compound in both spectroscopic and chromatographic analyses. nih.govnih.gov The native molecule lacks a strong chromophore, making its detection at low concentrations by UV-Vis spectrophotometry challenging. jocpr.comresearchgate.net Derivatization introduces a chemical tag that improves sensitivity and selectivity. nih.gov This is achieved by reacting either the secondary amine of the piperazine ring or the carboxylic acid group. nih.govnih.gov

For enhancing UV or fluorescence detection in HPLC, reagents are chosen to attach a chromophoric or fluorophoric group to the molecule. creative-proteomics.comshimadzu.com

For the Piperazine Amine Group: Reagents like dansyl chloride (DNS-Cl) and 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) are highly effective. nih.govjocpr.com DNS-Cl yields intensely fluorescent derivatives, while NBD-Cl forms a stable, UV-active derivative, allowing for the detection of piperazine at trace levels using standard HPLC-UV instrumentation. nih.govjocpr.com The AccQ•Tag method, using AQC, is another pre-column derivatization technique that labels primary and secondary amines to yield highly stable fluorescent compounds.

For the Carboxylic Acid Group: The carboxylic acid function can be targeted to improve detection, especially for mass spectrometry (MS). nih.gov Derivatization can enhance ionization efficiency in electrospray ionization (ESI)-MS. For example, reacting the carboxyl group with reagents like 2-picolylamine (PA) can significantly increase the response in positive-ion ESI-MS. nih.gov This approach has been shown to increase detection responses by 9- to 158-fold for various carboxylic acids. nih.gov Another strategy involves using N-(4-aminophenyl)piperidine to tag the carboxyl group, which increases proton affinity and allows for much higher sensitivity in positive ionization mode. nsf.gov

For GC analysis, derivatization is essential not only for volatility but also for creating fragments that are identifiable by mass spectrometry (GC-MS). researchgate.net Silylation of the carboxylic acid group with reagents like MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) produces derivatives that are amenable to GC-MS analysis, allowing for detection at parts-per-billion levels.

| Reagent | Target Group | Detection Enhancement | Primary Analytical Technique |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines | Strong Fluorescence, UV absorption | HPLC-FLD, HPLC-UV, LC-MS nih.govnih.gov |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Primary/Secondary Amines | UV absorption | HPLC-UV jocpr.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary/Secondary Amines | Strong Fluorescence | HPLC-FLD |

| 2-Picolylamine (PA) | Carboxylic Acids | Enhanced ESI-MS signal (positive mode) | LC-MS/MS nih.gov |

| N-(4-aminophenyl)piperidine | Carboxylic Acids | Enhanced proton affinity for MS detection | LC-MS, SFC-MS nsf.gov |

| BSTFA / MTBSTFA | Carboxylic Acids, Amines, Hydroxyls | Increased volatility and thermal stability | GC, GC-MS lmaleidykla.lt |

Computational and Theoretical Chemical Investigations of 3 Piperazin 1 Yl Butanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties and reactivity of molecules. For 3-(Piperazin-1-yl)butanoic acid, these methods can provide valuable insights into its electronic structure, electrostatic potential, and spectroscopic characteristics.

Electronic Structure Analysis

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding its reactivity. In this compound, the HOMO is expected to be localized primarily on the piperazine (B1678402) ring, specifically on the two nitrogen atoms, due to the presence of lone pairs of electrons. The LUMO, conversely, is likely to be centered on the carboxylic acid group, which can act as an electron acceptor.

Studies on various piperazine derivatives using DFT calculations have consistently shown that the nitrogen atoms are the primary sites for electron donation itu.edu.tr. For instance, in a computational study of piperazine-1,4-diium (B1225682) acetate (B1210297), the interaction between the piperazine cation and the acetate anion involves significant charge transfer, highlighting the electronic interplay between the amine and carboxylic acid functionalities researchgate.net. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For substituted piperazines, this gap can be influenced by the nature of the substituents researchgate.net. For this compound, the interaction between the electron-donating piperazine and the electron-withdrawing carboxylic acid group would likely result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

Table 1: Predicted Frontier Orbital Characteristics for this compound Based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Localization | Primarily on the nitrogen atoms of the piperazine ring. | The lone pairs of electrons on the nitrogen atoms are the highest energy occupied orbitals in piperazine derivatives itu.edu.tr. |

| LUMO Localization | Primarily on the carbonyl group of the butanoic acid moiety. | The π* anti-bonding orbital of the C=O bond is a low-energy unoccupied orbital. |

| HOMO-LUMO Gap (ΔE) | Moderate. | The combination of an electron-donating group (piperazine) and an electron-withdrawing group (carboxylic acid) typically results in a moderate energy gap researchgate.netnih.gov. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map is expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylic acid group. These regions indicate a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms attached to the nitrogens (in a protonated state) and the acidic hydrogen of the carboxyl group, indicating electron-deficient areas that are attractive to nucleophiles researchgate.netresearchgate.netrsc.org.

Studies on aryl sulfonyl piperazine derivatives have demonstrated how MEP maps can identify the most electron-rich and electron-poor regions, which correlate with the molecule's reactivity researchgate.net. The MEP surface of this compound would therefore be crucial in understanding its intermolecular interactions, including hydrogen bonding and potential interactions with biological receptors.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted MEP | Implication for Reactivity |

| Piperazine Nitrogen Atoms | Negative (electron-rich) | Susceptible to electrophilic attack and protonation. |

| Carboxylic Acid Oxygen Atoms | Negative (electron-rich) | Potential sites for coordination with metal ions or hydrogen bond donors. |

| Acidic Hydrogen of Carboxyl Group | Positive (electron-poor) | Site for deprotonation and interaction with bases. |

| Piperazine N-H Hydrogens (if protonated) | Positive (electron-poor) | Sites for hydrogen bonding. |

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical vibrational analysis of piperazine and its derivatives has been performed using DFT, providing detailed assignments of the observed spectral bands dergipark.org.tr. For this compound, characteristic vibrational modes would include N-H stretching and bending vibrations from the piperazine ring, C-H stretching from the alkyl chain and the piperazine ring, and the prominent C=O stretching and O-H stretching and bending vibrations from the carboxylic acid group.

Similarly, theoretical calculations of NMR chemical shifts for piperazine derivatives have shown good agreement with experimental data dergipark.org.tr. For this compound, the predicted ¹H and ¹³C NMR spectra would help in assigning the signals to specific protons and carbons in the molecule, aiding in its structural elucidation.

Table 3: Predicted Key Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Key Signals/Bands | Associated Functional Group/Vibration |

| FT-IR | ~3400-3200 cm⁻¹ (broad) | O-H stretching of the carboxylic acid |

| FT-IR | ~3300-3100 cm⁻¹ | N-H stretching of the piperazine ring |

| FT-IR | ~1710 cm⁻¹ | C=O stretching of the carboxylic acid |

| ¹H NMR | ~10-12 ppm | Carboxylic acid proton (O-H) |

| ¹H NMR | ~2.5-3.5 ppm | Protons on the piperazine ring and butanoic acid chain adjacent to nitrogen |

| ¹³C NMR | ~170-180 ppm | Carbonyl carbon of the carboxylic acid |

| ¹³C NMR | ~40-60 ppm | Carbons of the piperazine ring and butanoic acid chain |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the preferred conformations and dynamic behavior of molecules.

Investigation of Preferred Conformations

The piperazine ring typically adopts a chair conformation, which is its most stable form nih.gov. However, the presence of substituents can influence the preference for axial or equatorial positioning. In N-substituted piperazines, the substituent's size and electronic nature can affect the conformational equilibrium rsc.orgnih.gov. For this compound, the butanoic acid substituent at one of the nitrogen atoms would likely prefer an equatorial position to minimize steric hindrance.

Flexibility and Ring Inversion Dynamics of the Piperazine Moiety

The piperazine ring is not rigid and can undergo a process called ring inversion, where one chair conformation converts into another. This dynamic process has been studied for various piperazine derivatives using temperature-dependent NMR spectroscopy and computational methods rsc.orgrsc.org. The energy barrier for this inversion is influenced by the nature of the substituents on the nitrogen atoms.

For this compound, the butanoic acid substituent would influence the ring inversion dynamics. Molecular dynamics simulations could provide a detailed picture of this flexibility, showing the timescale and energy barriers associated with the conformational changes of both the piperazine ring and the butanoic acid side chain. Understanding this flexibility is crucial as it can affect how the molecule interacts with its environment, for instance, how it fits into a binding site of a protein. Studies on N-acylated piperazines have shown that the energy barriers for ring inversion can be in the range of 56 to 80 kJ mol⁻¹ rsc.org.

Molecular Modeling and Theoretical Interaction Studies

Computational chemistry provides powerful tools for investigating the three-dimensional structure and potential interactions of molecules like this compound. These theoretical studies are essential for predicting how the molecule might behave in a biological system and for designing new compounds with specific properties.

Molecular modeling of this compound would typically begin with the generation of its 3D structure. This can be achieved using software packages that convert a 2D representation into a 3D model. Subsequently, energy minimization is performed to find the most stable conformation of the molecule. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net For instance, methods like B3LYP with a suitable basis set (e.g., 6-31+G(d)) are commonly used for such optimizations. researchgate.net

Theoretical interaction studies aim to predict how this compound might interact with a specific protein or receptor. This is often accomplished through molecular docking simulations. In this process, the 3D structure of the molecule is placed into the binding site of a target protein, and various orientations and conformations are sampled to predict the most favorable binding mode. nih.gov The results of docking studies can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the binding affinity. For example, the protonated piperazine nitrogen and the carboxylate group of the butanoic acid moiety would be expected to form key ionic and hydrogen bond interactions.

The table below illustrates the types of data that can be generated from molecular modeling and theoretical interaction studies for this compound.

| Computational Method | Predicted Property | Illustrative Value for this compound |

| DFT (B3LYP/6-31+G(d)) | Optimized Ground State Energy | -750.123 Hartrees |

| DFT (B3LYP/6-31+G(d)) | Dipole Moment | 3.45 Debye |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) of backbone atoms over a 100 ns simulation | 1.5 Å |

| Molecular Docking | Predicted Binding Affinity (Ki) to a hypothetical receptor | 5.2 µM |

| Molecular Docking | Key Interacting Residues in a hypothetical receptor binding site | Asp110, Ser192, Phe289 |

Prediction of Synthetic Accessibility and Reaction Pathways

The feasibility and efficiency of synthesizing a molecule are critical considerations in chemical research and drug development. Computational tools have been developed to predict the synthetic accessibility of a compound and to propose potential synthetic routes.

The synthetic accessibility of this compound can be evaluated using various scoring functions. These algorithms analyze the molecular structure and compare its features to those of known, easily synthesizable molecules. nih.gov Factors such as molecular complexity, the presence of chiral centers, and the types of chemical bonds present are taken into account. The output is typically a score that indicates the predicted ease of synthesis. For instance, a synthetic accessibility score (SAscore) ranging from 1 (easy to synthesize) to 10 (very difficult to synthesize) can be calculated. nih.govresearchgate.netresearchgate.net

Several computational tools are available for predicting synthetic accessibility, including those that leverage machine learning models trained on large databases of chemical reactions. scientific-computing.comsynthiaonline.comcbirt.netnih.govnih.gov These tools can provide a rapid assessment of whether a molecule is likely to be synthetically tractable.

In addition to predicting accessibility, computational methods can be used to explore potential synthetic pathways for this compound. Retrosynthetic analysis is a common approach where the target molecule is recursively broken down into simpler, commercially available starting materials. researchgate.net Software programs can perform this analysis by applying a set of known chemical reactions in reverse. researchgate.netcsmres.co.uk

The following table provides an example of the kind of information that can be generated from computational predictions of synthetic accessibility and reaction pathways for this compound.

| Computational Approach | Predicted Information | Example for this compound |

| Synthetic Accessibility Score (SAscore) | A score from 1 (easy) to 10 (difficult) indicating the ease of synthesis. nih.govresearchgate.netresearchgate.net | 3.2 (indicating it is relatively easy to synthesize) |

| Retrosynthetic Analysis | Proposed key disconnection points and precursor molecules. researchgate.net | Disconnection of the C-N bond between the butanoic acid chain and the piperazine ring. Precursors: a butanoic acid derivative and piperazine. |

| Reaction Pathway Prediction | A plausible synthetic route from commercially available starting materials. csmres.co.ukrsc.org | Michael addition of piperazine to ethyl crotonate, followed by hydrolysis of the ester. |

| DFT Reaction Energetics | Calculated activation energy for a key reaction step. catalysis.blog | Activation energy for the Michael addition step: 15 kcal/mol. |

Future Directions and Challenges in the Research of 3 Piperazin 1 Yl Butanoic Acid

Development of Novel and Efficient Synthetic Routes

The development of practical and efficient synthetic routes to piperazine (B1678402) derivatives remains a key area of research. researchgate.net Current methods for synthesizing these heterocyclic compounds can be hampered by limitations such as harsh reaction conditions, low yields, and multi-step processes. researchgate.net Future research will likely focus on overcoming these challenges for 3-(Piperazin-1-yl)butanoic acid.

Exploration of Undiscovered Chemical Reactivity

While the fundamental structure of this compound suggests certain chemical behaviors, a thorough exploration of its reactivity is an area ripe for investigation. Future research will likely focus on understanding how the interplay between the piperazine ring and the butanoic acid side chain influences its participation in a wide array of chemical transformations.

Key areas of interest will include its potential as a substrate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. researchgate.net Additionally, exploring its reactivity in multicomponent reactions could lead to the rapid assembly of complex molecules from simple starting materials. purdue.edu Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for unlocking its full synthetic potential. researchgate.net

Advancements in Asymmetric Synthesis

The presence of a stereocenter in this compound makes the development of asymmetric synthetic methods a critical challenge and a significant opportunity. The ability to selectively produce one enantiomer over the other is often crucial for the biological activity of chiral molecules.

Future research in this area will likely focus on several key strategies:

Chiral auxiliaries: The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of a reaction. nih.gov

Chiral catalysts: The development of novel chiral catalysts, including metal complexes and organocatalysts, can facilitate enantioselective transformations. rsc.org

Enzyme-catalyzed reactions: Biocatalysis offers a green and highly selective alternative for producing enantiomerically pure compounds.

Successful development of these asymmetric routes will be essential for the potential application of this compound in fields where stereochemistry is critical.

Integration with Emerging Chemical Technologies (e.g., flow chemistry, AI-driven synthesis planning)

The integration of emerging technologies is set to revolutionize chemical synthesis, and the production of this compound will likely benefit from these advancements.

Flow Chemistry: This technology involves performing chemical reactions in a continuous flowing stream rather than in a traditional batch reactor. mit.edu For the synthesis of piperazine derivatives, flow chemistry offers several advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govijprajournal.comillinois.edu The ability to precisely control reaction parameters can lead to higher yields and purer products. ijprajournal.com The application of flow chemistry could be particularly beneficial for multi-step syntheses of complex molecules containing the this compound scaffold. nih.gov

Expanding its Role as a Versatile Chemical Platform in Organic Synthesis

Beyond its synthesis, a key future direction will be to establish this compound as a versatile chemical platform for the construction of more complex molecular architectures. Its bifunctional nature, containing both a secondary amine and a carboxylic acid, makes it an attractive starting point for a variety of chemical modifications.

Future research will likely explore its use as a scaffold in the following areas:

Combinatorial Chemistry: The piperazine and carboxylic acid moieties can be readily functionalized with a wide range of substituents, allowing for the rapid generation of large libraries of diverse compounds.

Peptidomimetics: The butanoic acid portion can be incorporated into peptide-like structures, potentially leading to new therapeutic agents with improved properties.

Materials Science: The ability to form polymers or self-assembling structures through reactions at both functional groups could lead to the development of new materials with unique properties.

By systematically exploring these avenues, the chemical community can unlock the full potential of this compound as a valuable tool in the synthetic chemist's arsenal.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂) and butanoic acid chain (δ 1.8–2.2 ppm for CH₂-COOH) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity and detect unreacted starting materials .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 201) and fragmentation patterns .

How can researchers design experiments to evaluate the biological activity of this compound against neurological targets, considering receptor binding assays and in vitro models?

Q. Advanced

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-GABA for GABA_A receptors) to measure competitive displacement. IC₅₀ values indicate potency .

- Cell-based models : Employ SH-SY5Y neurons or HEK293 cells expressing 5-HT₂A receptors to assess cAMP modulation via ELISA .

- Dose-response curves : Test concentrations from 1 nM–100 μM to determine EC₅₀/IC₅₀ and Hill coefficients for mechanism analysis .

What strategies are recommended for resolving contradictions in reported biological activities of this compound analogs, particularly when structural modifications lead to divergent results?

Q. Advanced

- Systematic SAR studies : Compare analogs with halogen substitutions (e.g., 4-Br vs. 4-Cl) to isolate electronic effects on receptor binding .

- Control variables : Standardize assay conditions (pH, temperature) and cell lines to minimize experimental variability .